An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-Pfp Ester for Antibody-Drug Conjugate Development
An In-depth Technical Guide to Ald-Ph-amido-PEG1-C2-Pfp Ester for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which connects the antibody to the payload, is critical in defining the stability, efficacy, and safety profile of the ADC. This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG1-C2-Pfp ester, a non-cleavable linker featuring a single polyethylene (B3416737) glycol (PEG) unit and a pentafluorophenyl (PFP) ester for conjugation. This document details its chemical properties, provides a representative experimental protocol for its use in ADC synthesis, and discusses its mechanism of action.
Introduction to Ald-Ph-amido-PEG1-C2-Pfp Ester
Ald-Ph-amido-PEG1-C2-Pfp ester is a heterobifunctional linker designed for the development of ADCs.[1][2][3] Its structure comprises three key functional components:
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An aldehyde-functionalized phenylamido group : This serves as the attachment point for a payload, typically through a reaction with a compatible functional group on the drug molecule.
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A single polyethylene glycol (PEG1) spacer : The short PEG chain enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.
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A pentafluorophenyl (PFP) ester : This highly reactive functional group is designed for efficient and stable amide bond formation with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody.
The linker is classified as non-cleavable , meaning it does not contain a specific motif for enzymatic or chemical cleavage in the tumor microenvironment.[4][5] Instead, the release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ald-Ph-amido-PEG1-C2-Pfp ester is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C19H14F5NO5 | [2][3][7] |
| Molecular Weight | 431.31 g/mol | [2] |
| CAS Number | 2101206-67-9 | [3][7][8] |
| Appearance | White to off-white solid | N/A |
| Purity | >95% | [7] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage | -20°C, under inert atmosphere | [3] |
Advantages of the PFP Ester in Bioconjugation
The PFP ester offers several advantages over other amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, making it a valuable tool in ADC development:
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Enhanced Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters. This leads to more efficient conjugation reactions, particularly at physiological pH, and reduces the need for a large excess of the linker-payload complex.
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Increased Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, resulting in faster reaction kinetics with primary amines.
Experimental Protocol: Synthesis of a Representative ADC
This section provides a detailed, representative protocol for the synthesis of an antibody-drug conjugate using Ald-Ph-amido-PEG1-C2-Pfp ester. This protocol is for illustrative purposes and may require optimization for specific antibodies and payloads.
Materials and Reagents
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Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
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Ald-Ph-amido-PEG1-C2-Pfp ester
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Amine-containing cytotoxic payload
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Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
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Sodium bicarbonate buffer (0.1 M, pH 8.5)
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Hydroxylamine (B1172632) solution (50 mM in PBS)
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PBS, pH 7.4
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Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
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Hydrophobic interaction chromatography (HIC) column for DAR analysis
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SDS-PAGE gels and reagents
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Spectrophotometer
Experimental Workflow
The overall workflow for the synthesis and purification of the ADC is depicted in the following diagram:
Caption: A streamlined workflow for the synthesis and purification of an ADC.
Step-by-Step Procedure
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Antibody Preparation:
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Dialyze the stock solution of the monoclonal antibody against PBS (pH 7.4) to remove any amine-containing buffer components.
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Adjust the concentration of the antibody to 5-10 mg/mL in PBS.
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Linker-Payload Activation:
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In a separate reaction vessel, dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of Ald-Ph-amido-PEG1-C2-Pfp ester in anhydrous DMSO.
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Allow the reaction to proceed at room temperature for 2-4 hours to form the aldehyde-functionalized linker-payload complex. Monitor the reaction by LC-MS.
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Conjugation Reaction:
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To the antibody solution, add the activated linker-payload complex from step 2. A typical starting molar excess of the linker-payload to the antibody is 5-10 fold.
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Adjust the pH of the reaction mixture to 8.0-8.5 using the sodium bicarbonate buffer.
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Incubate the reaction at 4°C for 12-18 hours with gentle agitation.
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-
Quenching:
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To quench any unreacted PFP esters, add a 20-fold molar excess of hydroxylamine solution and incubate for 30 minutes at room temperature.
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-
Purification:
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Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated size-exclusion chromatography (SEC) column with PBS (pH 7.4) as the mobile phase.
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Collect the fractions containing the purified ADC, identified by UV absorbance at 280 nm.
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Characterization of the ADC
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Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC-HPLC).
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Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using size-exclusion chromatography (SEC-HPLC) and SDS-PAGE under both reducing and non-reducing conditions.
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Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA-based assay.
Representative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for an ADC synthesized using the protocol described above.
Table 2: Characterization of Hypothetical ADC
| Parameter | Result |
| Average DAR | 3.8 |
| Monomer Purity (SEC-HPLC) | >98% |
| Antigen Binding (EC50) | 1.5 nM |
Table 3: In Vitro Cytotoxicity against a HER2-Positive Cancer Cell Line (SK-BR-3)
| Compound | IC50 (nM) |
| Hypothetical ADC | 5.2 |
| Unconjugated Antibody | >1000 |
| Free Cytotoxic Payload | 0.8 |
Table 4: Plasma Stability of Hypothetical ADC
| Time (days) | % Intact ADC Remaining |
| 0 | 100 |
| 1 | 98.5 |
| 3 | 96.2 |
| 7 | 92.1 |
Mechanism of Action of a Non-Cleavable ADC
ADCs constructed with non-cleavable linkers like Ald-Ph-amido-PEG1-C2-Pfp ester have a distinct mechanism of action that relies on the cellular machinery of the target cancer cell.
Caption: The mechanism of action for a non-cleavable ADC targeting a cancer cell.
The process begins with the ADC circulating in the bloodstream and binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into an endosome. The endosome then traffics to and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome leads to the complete proteolytic degradation of the antibody component of the ADC. This degradation liberates the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex can then exit the lysosome and exert its cytotoxic effect, ultimately leading to apoptosis of the cancer cell. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cell, which can minimize off-target toxicity.[4][5][6]
Conclusion
Ald-Ph-amido-PEG1-C2-Pfp ester is a valuable tool for the construction of antibody-drug conjugates. Its non-cleavable design, coupled with the benefits of a hydrophilic PEG spacer and a highly reactive PFP ester, allows for the synthesis of stable and potent ADCs. The provided representative protocol and data offer a framework for researchers to explore the potential of this linker in the development of novel targeted cancer therapies. As with any ADC component, careful optimization and characterization are essential to achieve the desired therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ald-Ph-amido-PEG1-C2-Pfp ester - Immunomart [immunomart.com]
- 3. Ald-Ph-amido-PEG1-C2-Pfp ester - Immunomart [immunomart.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. SmallMolecules.com | Ald-Ph-amido-PEG1-C2-Pfp ester (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
